molecular formula C19H24 B3371125 4-Ethyl-4'-pentyl-1,1'-biphenyl CAS No. 63295-08-9

4-Ethyl-4'-pentyl-1,1'-biphenyl

Cat. No.: B3371125
CAS No.: 63295-08-9
M. Wt: 252.4 g/mol
InChI Key: VBUCQXNPXQTZBQ-UHFFFAOYSA-N
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Description

4-Ethyl-4'-pentyl-1,1'-biphenyl is a biphenyl derivative with ethyl (-C₂H₅) and pentyl (-C₅H₁₁) substituents at the para positions of the two aromatic rings. Its molecular formula is C₁₉H₂₄, with a molecular weight of 252.39 g/mol. Biphenyl derivatives are widely studied for their applications in liquid crystals, organic electronics, and synthetic intermediates due to their planar aromatic structure and tunable substituent effects.

Properties

IUPAC Name

1-ethyl-4-(4-pentylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h8-15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUCQXNPXQTZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606454
Record name 4-Ethyl-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63295-08-9
Record name 4-Ethyl-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Ethyl-4’-pentyl-1,1’-biphenyl involves the reduction of aldehydes followed by a coupling reaction. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of 4-Ethyl-4’-pentyl-1,1’-biphenyl may involve large-scale coupling reactions using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biphenyl ketones, carboxylic acids, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-4’-pentyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Its effects are mediated through the modulation of signaling pathways and the alteration of cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Ethyl-4'-pentyl-1,1'-biphenyl with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound C₁₉H₂₄ -C₂H₅ (para), -C₅H₁₁ (para) 252.39 Likely liquid crystal precursor
4-Ethyl-4'-methyl-1,1'-biphenyl C₁₅H₁₆ -C₂H₅ (para), -CH₃ (para) 196.29 High site-selectivity in C-H functionalization (6:1 r.r.)
4-Ethyl-4'-ethynylbiphenyl C₁₆H₁₄ -C₂H₅ (para), -C≡CH (para) 206.28 OLED precursor; high purity (98%)
4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl) C₂₃H₃₄F₂ -C₅H₁₁ (para), -C₆H₁₀F₂ (para) 348.26 High thermal stability (ΔT = 32.68°C)
4-Ethyl-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl C₂₆H₃₈ -C₂H₅ (para), -C₅H₁₁-cyclohexyl (para) 362.58 Low environmental toxicity (LC₅₀ > 0.0022 mg/L)
Key Observations:
  • Alkyl Chain Length : Increasing the alkyl chain length (e.g., from methyl to pentyl) enhances hydrophobicity and may improve mesogenic properties in liquid crystals .
  • Substituent Type : Ethynyl groups (e.g., in 4-Ethyl-4'-ethynylbiphenyl) introduce rigidity and conjugation, making the compound suitable for optoelectronic applications . Fluorinated analogs exhibit higher thermal stability due to strong C-F bonds .
  • Cyclohexyl vs. Aromatic Rings : Cyclohexyl-substituted biphenyls (e.g., 4-Ethyl-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl) show reduced biodegradability but lower acute toxicity compared to fully aromatic systems .

Reactivity and Functionalization

  • C-H Bond Functionalization: In 4-Ethyl-4'-methyl-1,1'-biphenyl, secondary benzylic C-H bonds exhibit 6:1 selectivity over primary sites during hydrazine product formation.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling protocols (e.g., for 4-Ethyl-4'-(trifluoromethyl)-1,1'-biphenyl) demonstrate the feasibility of introducing electron-withdrawing groups (e.g., -CF₃) to biphenyl cores, which could be extended to pentyl-substituted derivatives .

Environmental and Toxicological Profiles

  • 4-Ethyl-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl: Classified as non-irritating and non-sensitizing, with low acute toxicity (oral LD₅₀ > 2,000 mg/kg).

Q & A

Q. What are the established synthetic routes for 4-Ethyl-4'-pentyl-1,1'-biphenyl, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where biphenyl cores are functionalized with ethyl and pentyl groups. For example:
  • Step 1 : Prepare boronic esters of substituted aryl halides (e.g., 4-ethylphenylboronic acid and 4-pentylbromobenzene).
  • Step 2 : Use a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with a base (e.g., Na₂CO₃) at 80–100°C for 12–24 hours .
  • Optimization : Adjust catalyst loading (1–5 mol%), solvent polarity, and reaction time to improve yields (reported up to 75–85%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, ethyl and pentyl groups show distinct triplet/multiplet patterns in aromatic regions .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., MW 294.5 g/mol) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and receptor binding (e.g., fluorescence polarization for enzyme inhibition).
  • Dose-response curves : Use concentrations from 1 nM to 100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalyst recycling : Employ heterogeneous catalysts (e.g., Pd/C) to reduce costs and improve turnover numbers .
  • Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes .
  • Purification : Use recrystallization in ethanol/hexane mixtures or flash chromatography with silica gel .

Q. How should researchers resolve contradictions in toxicity data across studies?

  • Methodological Answer :
  • Systematic review : Follow EPA’s literature search strategy (Table B-1 in ) to identify primary studies, prioritizing peer-reviewed journals and excluding unreliable sources.
  • Quality assessment : Evaluate study design (e.g., dose ranges, control groups) using criteria from EPA’s Toxicological Review .
  • Meta-analysis : Statistically integrate data from in vivo and in vitro studies to identify dose-dependent trends .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity. For biphenyl analogs, substituent position impacts π-π stacking and binding affinity .
  • Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Solvent selection : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Byproduct management : Monitor and remove halogenated side products via selective adsorption .
  • Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to track reaction progress .

Q. How do substituent positions (ethyl vs. pentyl) influence the compound’s mesomorphic properties?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., nematic-to-isotropic) to compare thermal stability.
  • Polarized Optical Microscopy (POM) : Observe texture changes; longer alkyl chains (pentyl) enhance liquid crystalline behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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